molecular formula C12H22 B095435 2,9-Dimethyl-5-decyne CAS No. 19550-56-2

2,9-Dimethyl-5-decyne

Cat. No. B095435
CAS RN: 19550-56-2
M. Wt: 166.3 g/mol
InChI Key: RCFYJIGZQAOTFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes is achieved from 1,5-cyclooctadiene and involves palladium-catalyzed allylic alkylation to produce chiral tetrahydroquinolines . Another synthesis approach for dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate involves the regioselective intramolecular C–H insertion of a carbene . These methods highlight the complexity and precision required in synthesizing dimethyl-substituted compounds, which could be relevant to the synthesis of 2,9-Dimethyl-5-decyne.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,9-Dimethyl-5-decyne is characterized using various analytical techniques. For example, the crystal structure of exo-1,6-dihydroxy-4,9-dimethyl-3,8-dioxatricyclo[5.3.0.02.6]deca-5,10-dione was determined using X-ray single crystal diffraction, and its stereochemistry was confirmed by 1H NMR, IR, MS, and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the chemical behavior of such compounds.

Chemical Reactions Analysis

The chemical reactions involving dimethyl-substituted compounds can be quite specific and are often designed to achieve particular stereochemical outcomes. The papers provided do not detail reactions of 2,9-Dimethyl-5-decyne specifically, but they do describe reactions of structurally related compounds. For example, the palladium-catalyzed allylic alkylation mentioned earlier is a reaction that leads to the formation of chiral centers, which is a significant aspect of chemical synthesis in the context of pharmaceuticals and fine chemicals .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,9-Dimethyl-5-decyne are not directly reported in the provided papers, the properties of similar compounds can be inferred. The physical properties such as melting points, boiling points, and densities are often determined experimentally and are crucial for the identification and application of these compounds. The chemical properties, including reactivity and stability, are influenced by the molecular structure, as seen in the high stereoselectivity observed in the photocycloaddition reaction of the dioxatricyclo compound .

Scientific Research Applications

  • Synthesis of Pyrrole Derivatives : 2,9-Dimethyl-5-decyne is used in the synthesis of 5-amino-1H-pyrrole-2-carbonitriles via carbonylcobalt-catalyzed reactions. This method provides high yields and has applications in organic synthesis (Chatani & Hanafusa, 1991).

  • Production of Cyclodecatrienes : It's involved in synthesizing cis,cis,trans-1,4,7-Cyclodecatrienes, a type of cyclic compound, from butadiene and various acetylenes, including 2,9-Dimethyl-5-decyne. This process is catalyzed by nickel-ligand catalysts and offers different synthetic possibilities (Brenner et al., 1973).

  • Formation of Cyclobutadiene Complexes : The thermal cyclization of 2,9-dimethyl-deca-3,7-diyne, which includes 2,9-Dimethyl-5-decyne, leads to the formation of cyclobutadiene complexes. This process involves the addition of hydrogen chloride and is significant in organometallic chemistry (Brune, Wolff, & Hüther, 1971).

  • Catalytic Reduction in Organic Synthesis : It plays a role in the catalytic reduction of haloalkynes, where attempts to synthesize different carbocycles involve 2,9-Dimethyl-5-decyne. This study provides insights into electrosynthesis and mechanistic aspects of these reactions (Ischay, Mubarak, & Peters, 2006).

  • Stereochemical Studies in Coupling Reactions : 2,9-Dimethyl-5-decyne is used in stereochemical studies of the Suzuki-Miyaura coupling, where it assists in understanding the mechanisms of B → Pd alkyl group transfer. Such research is fundamental to organic and organometallic chemistry (Matos & Soderquist, 1998).

  • Copolymerization Applications : It is also involved in the copolymerization processes, where its derivatives are used to form different types of polymers with controlled material properties. This has implications in materials science and polymer chemistry (Schulze & Klemm, 1995).

  • Inhibition of Steel Corrosion : Derivatives of 2,9-Dimethyl-5-decyne are used in the inhibition of mild steel corrosion, demonstrating the compound's application in material protection and surface chemistry (Chafiq et al., 2020).

  • Study of Electrolyte Decomposition in Batteries : In studies related to lithium-ion batteries, derivatives of 2,9-Dimethyl-5-decyne are used to understand the decomposition of electrolytes and stability of certain compounds, contributing to advancements in battery technology (Tasaki, Kanda, Nakamura, & Ue, 2003).

Safety And Hazards

2,9-Dimethyl-5-decyne may be fatal if swallowed and enters airways . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . If swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2,9-dimethyldec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFYJIGZQAOTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC#CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173225
Record name 2,9-Dimethyl-5-decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-5-decyne

CAS RN

19550-56-2
Record name 2,9-Dimethyl-5-decyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethyl-5-decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-Dimethyl-5-decyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Chatani, T Hanafusa - The Journal of Organic Chemistry, 1991 - ACS Publications
The carbonylcobalt-catalyzed reaction of acetylenes with trimethylsilyl cyanide (1) to give 5-amino-lH-pyrrole-2-car bonitriles is described. Reaction of the symmetric internal acetylenes, …
Number of citations: 29 pubs.acs.org
T Fujihara, Y Tsuji - Journal of the Japan Petroleum Institute, 2016 - jstage.jst.go.jp
Much attention has been paid to use of carbon dioxide (CO2) as a readily available carbon source1), 2). However, CO2 is not easy to activatebecause of its thermodynamic and kinetic …
Number of citations: 8 www.jstage.jst.go.jp
DS Garruti, NOF Pinto, VCC Alves… - Food Science and …, 2013 - SciELO Brasil
The objective of this study was to compare the sensory quality and the volatile compound profile of new varieties of Capsicum chinense pepper (CNPH 4080 a strain of'Cumari-do-Pará' …
Number of citations: 36 www.scielo.br
K Kokubo, K Matsumasa, M Miura, M Nomura - Journal of organometallic …, 1998 - Elsevier
Internal alkynes effectively undergo aroylarylation, that is 1,2-addition of aroyl and aryl groups, on treatment with aroyl chlorides in the presence of a catalytic amount of [RhCl(cod)] 2 …
Number of citations: 20 www.sciencedirect.com
T Satoh, H Tsurugi, M Miura - The Chemical Record, 2008 - Wiley Online Library
A number of new synthetic methods for π‐conjugated oligoene and enyne compounds are described. Thus, diene and higher oligoene derivatives are selectively constructed by …
Number of citations: 18 onlinelibrary.wiley.com
Y Nishinaka, T Satoh, M Miura, H Morisaka… - Bulletin of the …, 2001 - journal.csj.jp
1-Naphthols efficiently couple with internal alkynes via cleavage of the C–H bond at the peri-position in the presence of a catalyst system of [IrCl(cod)] 2 /PBu t 3 to selectively afford the …
Number of citations: 51 www.journal.csj.jp
ET Sousa, FM Rodrigues, CC Martins… - Microchemical …, 2006 - Elsevier
Peppers are used not only in cookery, but also in many other applications, like cosmetic, pharmaceutical and nourishing industry. The chemical composition of peppers is quite complex …
Number of citations: 106 www.sciencedirect.com
H Alper, B Despeyroux, JB Woell - Tetrahedron letters, 1983 - Elsevier
Terminal alkynes (including acetylene) undergo regioselective hydroesterification to unsaturated cis -diesters using PdCl 2 , CuCl 2 , HCl, alcohol, carbon monoxide, and oxygen; cis - …
Number of citations: 74 www.sciencedirect.com
R Farrar-Tobar, S Weber, Z Csendes, A Ammaturo… - 2021 - chemrxiv.org
The selective semihydrogenation of alkynes with the Mn(I) alkyl catalyst fac-[Mn(dippe)(CO)3(CH2CH2CH3)] (dippe = 1,2-bis(di-iso-propylphosphino)ethane) as pre-catalyst is …
Number of citations: 3 chemrxiv.org
O Ullah, M Shah, NU Rehman, S Ullah, JN Al-Sabahi… - Molecules, 2022 - mdpi.com
The present analysis explores the chemical constituents and determines the in vitro antimicrobial, antidiabetic, and antioxidant significance of the essential oils (EOs) of the stem, leaves…
Number of citations: 4 www.mdpi.com

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